n-(4-Formyl-2-nitrophenyl)acetamide
Overview
Description
N-(4-Formyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8N2O4 It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring, along with an acetamide group (-NHCOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by formylation. One common method is the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting N-(4-nitrophenyl)acetamide is then subjected to formylation using a formylating agent such as formic acid or formamide under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: N-(4-Carboxy-2-nitrophenyl)acetamide
Reduction: N-(4-Formyl-2-aminophenyl)acetamide
Substitution: Products depend on the nucleophile used, such as N-(4-Formyl-2-nitrophenyl)thioacetamide when using thiols.
Scientific Research Applications
N-(4-Formyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and formyl groups.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-Formyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the formyl group.
N-(4-Formyl-5-methyl-2-nitrophenyl)acetamide: Similar structure with an additional methyl group.
N-(4-Formyl-2-aminophenyl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(4-Formyl-2-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
N-(4-formyl-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCOWQRMRJIFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966149 | |
Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-98-5 | |
Record name | NSC156550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-formyl-2-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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